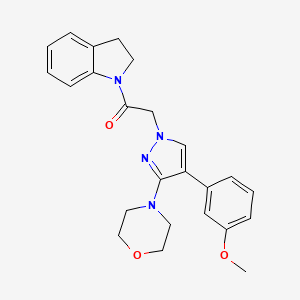

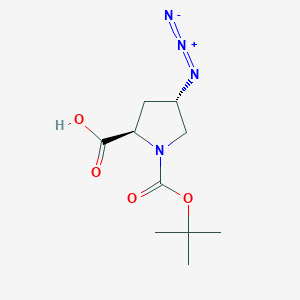

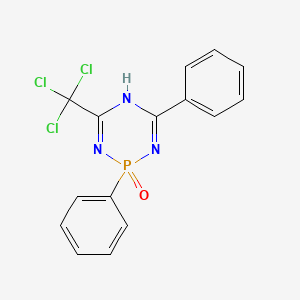

1-(indolin-1-yl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(indolin-1-yl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase 2 (JAK2) signaling pathway. This compound has been extensively studied for its potential in treating various types of cancer and inflammatory diseases.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Molecular Docking and Antibacterial Effects : A study focused on a series of novel pyrazole derivatives, including compounds similar to the one , found that these compounds demonstrated good antibacterial activity. Particularly, substitutions in the compound influenced its effectiveness against different bacteria like Staphylococcus aureus and Escherichia coli. Molecular docking studies helped understand the binding interactions with bacterial proteins, indicating the compound's potential in antibacterial applications (Khumar, Ezhilarasi, & Prabha, 2018).

Synthesis and Evaluation of Antimicrobial Properties : Another study synthesized new pyrazole derivatives containing a 2-methylquinoline ring system. These compounds, including structures similar to the query compound, exhibited significant antibacterial activity against various strains of bacteria, such as Escherichia coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Raju, Mahesh, Manjunath, & Venkata, 2016).

Anticancer Properties

Antitumor Activity : Research into indole derivatives containing pyrazole structures, similar to the compound of interest, revealed potential antitumor activity. These compounds were tested in-vitro for their ability to inhibit tumor cell growth, suggesting their application in cancer research (Farghaly, 2010).

EGFR Inhibitors for Cancer Treatment : A study on indole-containing pyrazole analogs, which are structurally related to the compound , identified several compounds that showed remarkable cytotoxic activities against various cancer cell lines. Molecular docking simulation studies were performed to validate their activity as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, an important target in cancer therapy (Khalilullah et al., 2022).

Enzyme Inhibitory Activity

- Inhibitory Activities Against Various Enzymes : Thiophene-based heterocyclic compounds, similar in structure to the compound , were evaluated for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies included molecular docking analysis to understand the interactions at the enzyme active sites, suggesting potential applications in the study of enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).

Additional Applications

- Antioxidant Activity : Research on bis and tris heterocycles–pyrazolyl indoles and thiazolyl pyrazolyl indoles, which share structural similarities with the compound of interest, showed that these compounds exhibited significant antioxidant activity. This suggests their potential use in developing antioxidant therapies (Ummadi, Gundala, Venkatapuram, & Adivireddy, 2017).

Propiedades

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-30-20-7-4-6-19(15-20)21-16-27(25-24(21)26-11-13-31-14-12-26)17-23(29)28-10-9-18-5-2-3-8-22(18)28/h2-8,15-16H,9-14,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSLLRWIJUGAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(indolin-1-yl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2400358.png)

![2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2400361.png)

![(4-Hydroxy-4-{[(2-methylbenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2400370.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2400373.png)

![(2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2400374.png)

![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2400380.png)